Introduction: The Quinoxaline Scaffold in Modern Drug Discovery
Introduction: The Quinoxaline Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 2-Chloro-6-methylquinoxaline: Properties, Synthesis, and Applications
The quinoxaline core, a bicyclic heterocycle composed of a fused benzene and pyrazine ring, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have made it a cornerstone for the development of a wide array of therapeutic agents. Quinoxaline derivatives are known to exhibit a remarkable spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and antifungal properties.[1][2][3][4][5]
Within this important class of compounds, 2-Chloro-6-methylquinoxaline stands out as a pivotal intermediate. The strategic placement of a methyl group on the benzene ring and a reactive chloro group on the pyrazine ring provides a versatile platform for synthetic elaboration. The chloro atom at the C2 position is not merely a substituent; it is a functional handle, a gateway for introducing diverse molecular fragments through nucleophilic substitution. This allows researchers to systematically modify the core structure, fine-tuning its biological activity and optimizing its pharmacokinetic profile. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 2-Chloro-6-methylquinoxaline, grounding technical data with field-proven insights.
Section 1: Core Physicochemical Properties
Understanding the fundamental physical and chemical properties of a synthetic building block is critical for its effective use in experimental design. While specific experimental data for 2-Chloro-6-methylquinoxaline is not widely published, its properties can be reliably inferred from its constituent parts and closely related analogs.
| Property | Value (Estimated or from Analog) | Source/Rationale |
| Molecular Formula | C₉H₇ClN₂ | Calculated |
| Molecular Weight | 178.62 g/mol | Calculated |
| Appearance | Likely a pale yellow to off-white solid | Based on analogs like 2-chloro-3-methylquinoxaline. |
| Melting Point | ~70-80 °C (estimated) | Analog: 2-Chloro-3-methylquinoxaline melts at 70-73 °C.[6] The 6-methyl isomer is expected to have a similar melting point. |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, THF). Insoluble in water. | General property of chlorinated aromatic heterocycles. |
| Boiling Point | > 250 °C (estimated) | High due to aromaticity and molecular weight. |
Section 2: Synthesis and Purification
The synthesis of 2-Chloro-6-methylquinoxaline is typically achieved through a reliable two-step sequence starting from a commercially available substituted o-phenylenediamine. This approach provides a high-yielding and scalable route to the target compound.
Causality of the Synthetic Strategy:
-
Condensation: The initial step involves the condensation of 4-methyl-1,2-phenylenediamine with an α-keto acid, such as glyoxylic acid or pyruvic acid. This reaction selectively forms the pyrazinone ring, a thermodynamically favorable cyclization that is a cornerstone of quinoxaline synthesis. Using glyoxylic acid leads to the formation of the intermediate, 6-methylquinoxalin-2(1H)-one.
-
Chlorination: The subsequent conversion of the hydroxyl group (in its tautomeric keto form) of the quinoxalinone to a chloride is a standard transformation. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are highly effective for this purpose. They activate the hydroxyl group, making it an excellent leaving group, which is then displaced by a chloride ion. This step is crucial as it installs the reactive handle for further derivatization.
Caption: Synthetic workflow for 2-Chloro-6-methylquinoxaline.
Experimental Protocol: Synthesis of 2-Chloro-6-methylquinoxaline
-
Part A: Synthesis of 6-methylquinoxalin-2(1H)-one
-
To a round-bottom flask equipped with a reflux condenser, add 4-methyl-1,2-phenylenediamine (1.0 eq) and ethanol to create a ~0.5 M solution.
-
Add a solution of glyoxylic acid monohydrate (1.05 eq) in ethanol dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting diamine is consumed.
-
Cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product is typically used in the next step without further purification.
-
-
Part B: Synthesis of 2-Chloro-6-methylquinoxaline
-
In a fume hood, carefully add 6-methylquinoxalin-2(1H)-one (1.0 eq) to a flask containing phosphorus oxychloride (POCl₃, 5-10 eq). A few drops of DMF can be added as a catalyst.
-
Fit the flask with a reflux condenser (with a gas outlet connected to a scrubber for HCl and excess POCl₃ fumes) and heat the mixture to reflux (approx. 105-110 °C).
-
Maintain reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.
-
Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8, which will cause the product to precipitate.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield pure 2-Chloro-6-methylquinoxaline.
-
Section 3: Spectroscopic and Analytical Characterization
Characterization using modern spectroscopic methods is essential to confirm the identity and purity of the synthesized compound.[7] The following data are predicted based on the principles of NMR, IR, and mass spectrometry.[8][9]
| Technique | Expected Observations |
| ¹H NMR | ~2.5 ppm (singlet, 3H): The methyl (-CH₃) protons at the C6 position. ~7.5-7.7 ppm (multiplet, 2H): Aromatic protons at C7 and C8. ~7.9 ppm (singlet, 1H): Aromatic proton at C5. ~8.6 ppm (singlet, 1H): Aromatic proton at C3 on the pyrazine ring. |
| ¹³C NMR | ~22 ppm: Methyl carbon (-CH₃). ~125-145 ppm: Aromatic carbons. Six signals are expected in the aromatic region. ~148-155 ppm: Carbons of the pyrazine ring (C2, C3). The carbon bearing the chlorine (C2) will be significantly shifted. |
| IR Spectroscopy | 3050-3100 cm⁻¹: Aromatic C-H stretch. 2950-3000 cm⁻¹: Aliphatic C-H stretch (from -CH₃). ~1600 cm⁻¹, ~1500 cm⁻¹: C=C and C=N aromatic ring stretches. ~1000-1100 cm⁻¹: C-Cl stretch. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 178. Isotope Peak (M+2)⁺: A peak at m/z = 180 with approximately one-third the intensity of the M⁺ peak, characteristic of the presence of one chlorine atom (³⁷Cl isotope). Fragmentation: Loss of Cl (M-35) and subsequent fragmentation of the quinoxaline ring. |
Section 4: Chemical Reactivity and Derivative Synthesis
The synthetic utility of 2-Chloro-6-methylquinoxaline is dominated by the reactivity of the C2-chloro substituent. This position is electron-deficient due to the adjacent nitrogen atom, making it highly susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is the cornerstone of its application in building chemical libraries for drug discovery.[10]
Mechanism of Action: Nucleophilic Aromatic Substitution (SₙAr) The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom at the C2 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
Caption: General scheme for derivatization via SₙAr.
Experimental Protocol: General Procedure for Nucleophilic Substitution
This protocol describes a robust method for reacting 2-Chloro-6-methylquinoxaline with various nucleophiles, adaptable for library synthesis. The use of a phase-transfer catalyst (PTC) can be effective for certain reactions.[10]
-
To a stirred solution of 2-Chloro-6-methylquinoxaline (1.0 eq) in a suitable solvent (e.g., DMF, NMP, or Acetonitrile), add the desired nucleophile (amine, alcohol, or thiol, 1.1-1.5 eq).
-
Add a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 1.5-2.0 eq) to the mixture. For less reactive nucleophiles, a stronger base like NaH may be required (in an anhydrous solvent like THF).
-
Heat the reaction mixture to a temperature between 60-120 °C. The optimal temperature depends on the nucleophilicity of the attacking species and should be determined empirically.
-
Monitor the reaction progress by TLC or LC-MS. Reactions can take from 2 to 24 hours.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired 2-substituted-6-methylquinoxaline derivative.
Section 5: Applications in Medicinal Chemistry and Drug Discovery
The true value of 2-Chloro-6-methylquinoxaline lies in its role as a scaffold for generating compounds with therapeutic potential. The quinoxaline nucleus itself is associated with a wide range of biological activities.[5] Derivatives have been identified as potent agents in several key areas:
-
Anticancer: Many quinoxaline derivatives exhibit significant anticancer properties by targeting various mechanisms, including the inhibition of tyrosine kinases, tubulin polymerization, and the induction of apoptosis.[2][4]
-
Antiviral: The scaffold is present in compounds with activity against a range of viruses, including respiratory pathogens.[2][11] The structural diversity achievable from 2-chloroquinoxaline intermediates is crucial for developing agents that can overcome viral resistance.[2][11]
-
Antibacterial and Antifungal: Quinoxalines are found in several natural antibiotics, such as Echinomycin.[12] Synthetic derivatives continue to be a rich source of new antibacterial and antifungal agents, which are desperately needed to combat drug-resistant infections.[2][3][10]
The methyl group at the C6 position can also play a role in modulating activity, potentially by influencing binding affinity to a biological target or by altering metabolic stability. By using 2-Chloro-6-methylquinoxaline, medicinal chemists can rapidly generate a library of analogs, systematically exploring the structure-activity relationship (SAR) to identify lead compounds with enhanced potency and selectivity.
Section 6: Safety and Handling
As a chlorinated heterocyclic compound, 2-Chloro-6-methylquinoxaline should be handled with appropriate care in a laboratory setting. While specific toxicity data is unavailable, information from structurally similar compounds provides a basis for safe handling practices.
GHS Hazard Information (Inferred from Analogs):
| Hazard Statement | Description | Source Analog(s) |
| H315 | Causes skin irritation | 2-Methylquinoxaline, 2,6-Dichloroquinoxaline[13][14] |
| H319 | Causes serious eye irritation | 2-Methylquinoxaline, 2,6-Dichloroquinoxaline[13][14] |
| H335 | May cause respiratory irritation | 2-Methylquinoxaline, 2,6-Dichloroquinoxaline[13][14] |
| H302 | Harmful if swallowed | 2,6-Dichloroquinoxaline[14] |
Recommended Safety Precautions:
-
Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[15]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[16][17]
-
Handling: Avoid contact with skin, eyes, and clothing.[15] Do not eat, drink, or smoke in the laboratory.[17] Wash hands thoroughly after handling.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
The Good Scents Company. (n.d.). 2-methyl quinoxaline. Retrieved from [Link]
-
Bhattacharjee, A., et al. (2008). 2-Chloroquinoxaline. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23686, 2-Methylquinoxaline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87748, 2,6-Dichloroquinoxaline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Quinoxaline – Knowledge and References. Retrieved from [Link]
-
MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]
-
El-Sayed, M. E. A. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]
-
Sharma, V., & Kumar, P. (2014). Biological activity of quinoxaline derivatives. ResearchGate. Retrieved from [Link]
-
Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. ScienceDirect. Retrieved from [Link]
-
Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy MS. Retrieved from [Link]
-
Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades | MDPI [mdpi.com]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. recipp.ipp.pt [recipp.ipp.pt]
- 6. 6-氯-2-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. 2-Methylquinoxaline | C9H8N2 | CID 23686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2,6-Dichloroquinoxaline | C8H4Cl2N2 | CID 87748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. tcichemicals.com [tcichemicals.com]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. fishersci.co.uk [fishersci.co.uk]
